2,4-Dibromo-3-fluorocinnamic acid
Description
2,4-Dibromo-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by bromine atoms at the 2- and 4-positions of the aromatic ring and a fluorine atom at the 3-position. The compound’s backbone consists of an acrylic acid group (CH₂=CH-COOH) conjugated to the substituted benzene ring. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate lipophilicity due to the electron-withdrawing effects of halogens, which may influence reactivity and biological interactions.
Halogenated cinnamic acids are primarily used as intermediates in organic synthesis, particularly in pharmaceutical research, where bromine and fluorine substituents enhance stability and enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(2,4-dibromo-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
WFJIDTUANNBQKN-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)Br)F)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Br)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluorocinnamic acid can be achieved through several methods. One common approach involves the bromination of 3-fluorocinnamic acid. The reaction typically uses bromine in the presence of a suitable solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of 2,4-Dibromo-3-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted cinnamic acids.
Scientific Research Applications
2,4-Dibromo-3-fluorocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Backbone and Substituent Variations
The table below summarizes key structural differences and inferred applications:
Key Observations:
Backbone Differences :
- Cinnamic acid derivatives (e.g., 2,4-Dibromo-3-fluoro vs. 3,6-Dibromo-2-fluoro) exhibit conjugation between the aromatic ring and the acrylic acid group, enhancing reactivity in photochemical or electrophilic reactions.
- Phenylacetic acid derivatives (e.g., 2-(4-Bromo-3-fluorophenyl)acetic acid) lack this conjugation, reducing reactivity but improving metabolic stability in drug design .
Substituent Effects :
- Bromine and Fluorine : Bromine’s electron-withdrawing nature and bulkiness enhance electrophilic substitution reactivity, while fluorine’s electronegativity improves binding affinity in biological targets.
- Nitro vs. Hydroxyl Groups : The nitro group in 4-Bromo-2-nitrocinnamic acid increases reactivity in reduction or substitution reactions, whereas hydroxyl groups in caffeic acid contribute to antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
